(S)-3-(4-Fluorobenzyl)piperidine hydrochloride
Overview
Description
Synthesis Analysis
This compound is used as a reactant in the synthesis of 4-(Substituted-benzyl)piperidines and (±)-3-(Substituted-benzyl)pyrrolidines . It is an important and valuable pharmaceutical intermediate .Molecular Structure Analysis
The molecular formula of this compound is C12H17ClFN . The SMILES string representation is FC(C=C1)=CC=C1CC2CCNCC2.Cl .Chemical Reactions Analysis
As a reactant, it is used in the synthesis of 4-(Substituted-benzyl)piperidines and (±)-3-(Substituted-benzyl)pyrrolidines . It is an important and valuable pharmaceutical intermediate .Physical And Chemical Properties Analysis
The compound is a solid . The molecular weight is 229.72 g/mol .Scientific Research Applications
Synthesis and Characterization
Synthesis Techniques : A study reported the synthesis of 3-(4-Fluorobenzyl)-8-hydroxy-(1,2,3,4)-tetrahydrochromeno[3,4-c]pyridin-5-one, which was prepared from resorcinol and methyl-4-oxo-3-piperidine carboxylate hydrochloride through two reactions. The structures were confirmed by various spectroscopic methods (Y. Duan-zhi, 2005).
Structural Characterizations : Another study involved the synthesis and structural characterizations of 4-fluorobenzyl-spiro(N/O)cyclotriphosphazene derivatives, starting from tetrachloro-4-fluorobenzyl-spiro(N/O)cyclotriphosphazene. The structural confirmation was achieved using elemental analysis, mass spectrometry, FTIR, NMR data, and X-ray crystallography (Arzu Binici et al., 2021).
Safety And Hazards
The compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of soap and water . If eye contact occurs, rinse cautiously with water for several minutes .
properties
IUPAC Name |
(3S)-3-[(4-fluorophenyl)methyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN.ClH/c13-12-5-3-10(4-6-12)8-11-2-1-7-14-9-11;/h3-6,11,14H,1-2,7-9H2;1H/t11-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVDNGUDOVPBOPT-MERQFXBCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CC2=CC=C(C=C2)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CNC1)CC2=CC=C(C=C2)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-(4-Fluorobenzyl)piperidine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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